![molecular formula C7H16N2O2S B1465618 2-(Piperidin-4-yl)ethanesulfonamide CAS No. 1179833-77-2](/img/structure/B1465618.png)
2-(Piperidin-4-yl)ethanesulfonamide
Overview
Description
2-(Piperidin-4-yl)ethanesulfonamide is a chemical compound with the CAS Number: 1179833-77-2 . It has a molecular weight of 192.28 g/mol and its IUPAC name is 2-(4-piperidinyl)ethanesulfonamide . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-(Piperidin-4-yl)ethanesulfonamide is 1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
2-(Piperidin-4-yl)ethanesulfonamide has a molecular weight of 192.28 g/mol . It is a white to yellow solid and is typically stored at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 349.4±34.0 °C at 760 mmHg .Scientific Research Applications
Anticonvulsant and Antiepileptic Properties
- Carbonic Anhydrase Inhibition : Novel benzenesulfonamide derivatives, including those with piperidin-4-yl moieties, have been found to act as effective inhibitors of human carbonic anhydrase isoforms, showing potential as anticonvulsants. In vivo studies have demonstrated seizure protection in animal models, suggesting their potential application in treating epilepsy (Mishra et al., 2017).
Antidepressant Properties
- 5-HT7R Antagonism : Arylsulfonamide derivatives of piperidines have shown significant antidepressant-like activity in animal models by antagonizing the 5-HT7 receptor. These compounds have demonstrated the ability to enhance the effects of SSRIs and DRIs, offering a potential new avenue for treating complex affective disorders and improving cognitive functions (Canale et al., 2017).
Wound Healing Properties
- Enhanced Wound Healing : Piperidin-4-yl derivatives have been evaluated for their wound healing capabilities in vivo. Certain compounds have shown significant improvements in wound closure, epithelialization, and collagenation in animal models, indicating their potential for use in promoting wound healing (Vinaya et al., 2009).
Antihypertensive Properties
- Novel Spiro-substituted Piperidines : Research into spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones has uncovered antihypertensive activity in spontaneously hypertensive rat models. These findings suggest a potential pathway for developing new antihypertensive drugs based on piperidine derivatives (Clark et al., 1983).
Neuroinflammation and Neurodegenerative Diseases
- CSF1R Imaging for Neuroinflammation : A novel 18F-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) has been developed, showing promise in neuroinflammation imaging. This could be particularly useful in studying neurodegenerative diseases like Alzheimer’s disease (Lee et al., 2022).
Safety And Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(Piperidin-4-yl)ethanesulfonamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOZFKPSVGTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)ethanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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